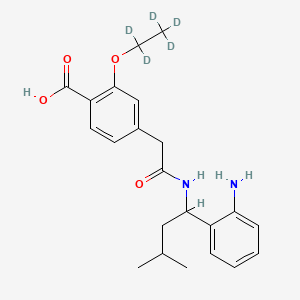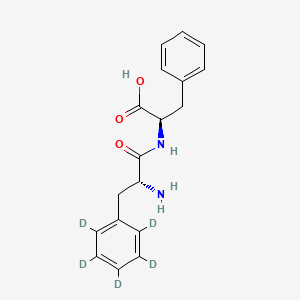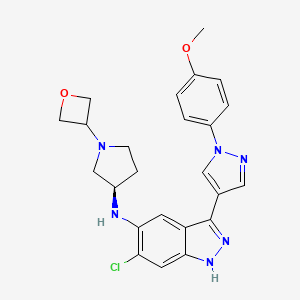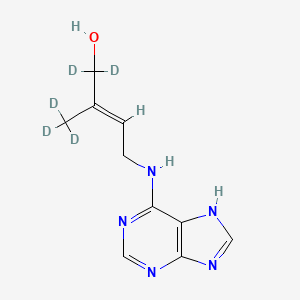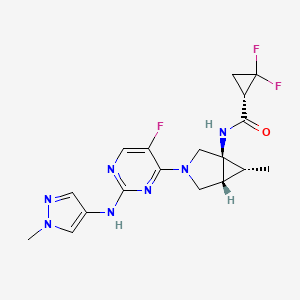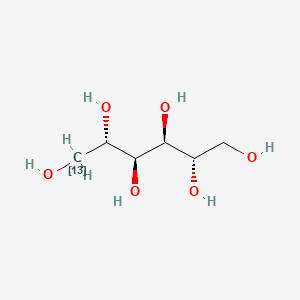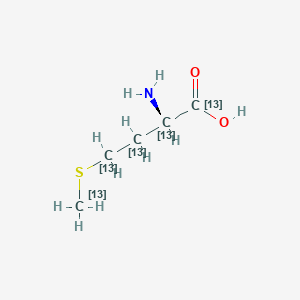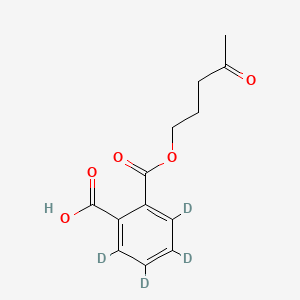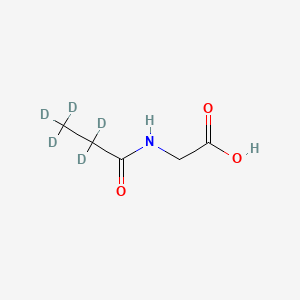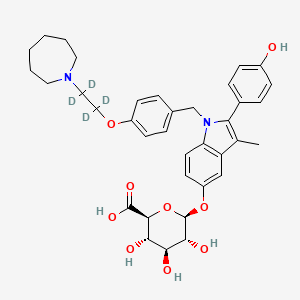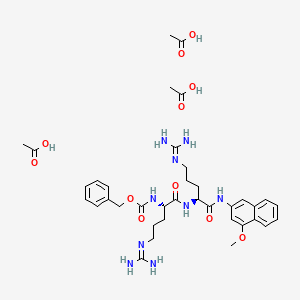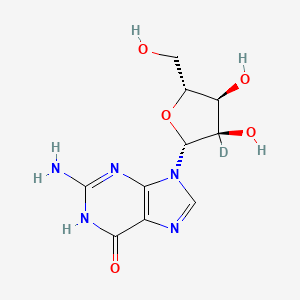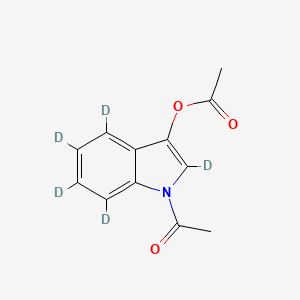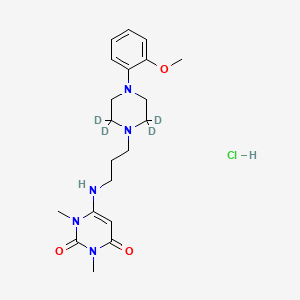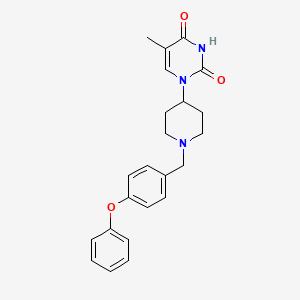
MtTMPK-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MtTMPK-IN-6 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an enzyme crucial for the DNA biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 29 μM, making it a valuable tool in tuberculosis research .
Analyse Chemischer Reaktionen
MtTMPK-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MtTMPK-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of thymidylate kinase and its effects on DNA biosynthesis.
Biology: Helps in understanding the biological pathways and mechanisms involved in Mycobacterium tuberculosis.
Medicine: Potentially useful in developing new treatments for tuberculosis by targeting thymidylate kinase.
Industry: Can be used in the development of new antibacterial agents and drugs
Wirkmechanismus
MtTMPK-IN-6 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme essential for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the death of the bacterial cells. The molecular targets and pathways involved include the active site of thymidylate kinase and the DNA biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
MtTMPK-IN-6 is unique compared to other similar compounds due to its high potency and specificity for Mycobacterium tuberculosis thymidylate kinase. Similar compounds include:
MtTMPK-IN-4: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with a slightly different structure and potency.
MtTMPK-IN-5: A compound with similar inhibitory effects but different chemical properties and efficacy .
Eigenschaften
Molekularformel |
C23H25N3O3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
5-methyl-1-[1-[(4-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-11-13-25(14-12-19)16-18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16H2,1H3,(H,24,27,28) |
InChI-Schlüssel |
YORMVEKVUZJRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


